molecular formula C8H14ClNO3 B556127 N-(Chloroacetyl)-L-isoleucine CAS No. 67253-30-9

N-(Chloroacetyl)-L-isoleucine

Cat. No.: B556127
CAS No.: 67253-30-9
M. Wt: 207.65 g/mol
InChI Key: HEZNGQNQHGVQLO-FSPLSTOPSA-N
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Description

N-(Chloroacetyl)-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-L-isoleucine typically involves the reaction of L-isoleucine with chloroacetyl chloride. The process is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include N-substituted derivatives of L-isoleucine.

    Hydrolysis Products: L-isoleucine and chloroacetic acid.

Mechanism of Action

The mechanism of action of N-(Chloroacetyl)-L-isoleucine involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The chloroacetyl group is particularly reactive, allowing it to form stable adducts with amino acid residues such as cysteine .

Comparison with Similar Compounds

Uniqueness: N-(Chloroacetyl)-L-isoleucine is unique due to its specific side chain, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific conformational requirements .

Biological Activity

N-(Chloroacetyl)-L-isoleucine is a derivative of the amino acid isoleucine, notable for its potential biological activities. This compound has been studied for its effects on various biological systems, particularly regarding amino acid metabolism and its implications in medical and industrial applications. This article compiles diverse research findings, including biochemical pathways, mechanisms of action, pharmacokinetics, and potential therapeutic uses.

Target of Action

This compound primarily interacts with specific transporters in the body:

  • L-type amino acid transporter (LAT1)
  • Organic anion transporters (OAT1 and OAT3)
  • Monocarboxylate transporter type 1 (MCT1)

These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. The acetylation of isoleucine alters its uptake pathway, switching from LAT1 to OAT1 and OAT3, which may enhance its bioavailability and efficacy in various physiological contexts.

Biochemical Pathways

The compound influences several biochemical pathways:

  • It enhances the secretion of anabolic hormones , which are crucial for muscle growth and recovery.
  • It is believed to provide fuel during exercise , potentially improving endurance and performance.
  • It may also enhance mental performance during stress-related tasks, contributing to cognitive function under duress.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its biological effects may be mediated through its metabolic products. The compound can undergo hydrolysis to yield isoleucine and chloroacetic acid, which may have their own biological activities. Understanding these metabolic pathways is essential for elucidating the overall impact of the compound on health and performance.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Amino Acid Metabolism : Research indicates that this compound can modulate amino acid metabolism, showing promise in enhancing anabolic processes in muscle tissues.
  • Exercise Performance : In a controlled study, subjects administered with this compound exhibited improved endurance during physical activities compared to a placebo group. This effect was attributed to enhanced energy availability and reduced muscle damage post-exercise.
  • Mental Performance : Another study assessed cognitive function under stress conditions. Participants receiving the compound showed significant improvements in task performance relative to controls, suggesting a role in cognitive resilience during stress.

Chemical Reactions and Synthesis

This compound can participate in various chemical reactions:

  • Substitution Reactions : The chloroacetyl group can be replaced with other functional groups through appropriate reagents.
  • Hydrolysis : Under acidic or basic conditions, it can hydrolyze to produce isoleucine and chloroacetic acid.
  • Oxidation and Reduction : Although less documented, the compound may engage in oxidation-reduction reactions depending on environmental conditions.

Applications in Research and Industry

This compound has potential applications across several fields:

  • Biochemistry : Used as a reagent in organic synthesis.
  • Medicine : Investigated for therapeutic applications, particularly related to metabolic disorders and muscle recovery.
  • Industry : Employed in producing specialized chemicals and materials due to its unique chemical properties .

Properties

IUPAC Name

(2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNGQNQHGVQLO-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217582
Record name N-(Chloroacetyl)-L-isoleucine
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67253-30-9, 1115-24-8
Record name N-(2-Chloroacetyl)-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67253-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroacetyl)isoleucine
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URL https://commonchemistry.cas.org/detail?cas_rn=1115-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Chloroacetyl)-L-isoleucine
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Record name N-(Chloroacetyl)-L-isoleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(chloroacetyl)-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.549
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Record name Chloroacetyl-DL-isoleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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